Roxindole

Beschreibung

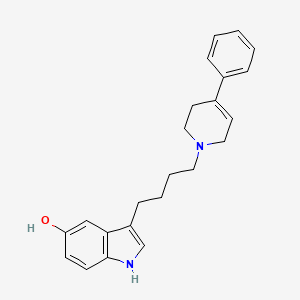

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEYJZMMUGWEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100239-55-2 (x HCl), 108050-82-4 (mono HCL), 119742-13-1 (mesylate), 119742-13-1 (mesylate salt/solvate) | |

| Record name | Roxindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043895 | |

| Record name | Roxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112192-04-8 | |

| Record name | Roxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112192-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxindole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43227SMS0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Roxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxindole is an indole-derivative compound initially investigated for schizophrenia, which later demonstrated potent antidepressant and anxiolytic properties. Its complex pharmacodynamic profile is characterized by a multi-target engagement, primarily involving dopamine and serotonin receptor systems. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing its receptor binding affinities, functional activities, and the resultant intracellular signaling cascades. The information is presented through structured data tables and detailed signaling pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Receptor Binding Profile

This compound exhibits a high affinity for several dopamine and serotonin receptor subtypes. The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Kᵢ value indicates a higher binding affinity. The affinities of this compound for key human receptors are summarized in Table 1.

| Receptor Subtype | pKᵢ (mean) | Kᵢ (nM) | Reference |

| Serotonin Receptors | |||

| 5-HT₁ₐ | 9.42 | 0.38 | [1][2][3] |

| 5-HT₁ₙ | 7.05 | 89.13 | [1] |

| 5-HT₁ₒ | 6.00 | 1000 | [1] |

| Dopamine Receptors | |||

| D₂ | 8.55 | 2.82 | [1][2][3] |

| D₃ | 8.93 | 1.17 | [1][2][3] |

| D₄ | 8.23 | 5.89 | [1][2][3] |

Note: pKᵢ is the negative logarithm of the molar Kᵢ value. Kᵢ values are calculated from the reported pKᵢ values.

Pharmacodynamics and Functional Activity

This compound's mechanism of action is not only defined by its binding affinity but also by its functional effect at the receptor. It acts as a partial agonist at several key receptors, meaning it elicits a submaximal response compared to the endogenous full agonist. Additionally, it functions as a potent serotonin reuptake inhibitor.

Dopamine Receptor Activity

At the dopamine D₂ receptor, this compound acts as a partial agonist with a preference for presynaptic autoreceptors.[2][4] This selectivity for autoreceptors leads to a reduction in dopamine synthesis and release, a mechanism initially thought to be beneficial for treating schizophrenia.[5][6] However, its activity at postsynaptic D₂ receptors is weak.[1] In functional assays, it potently blocks dopamine-stimulated [³⁵S]GTPγS binding at human D₂ receptors.[1] At D₃ and D₄ receptors, this compound also behaves as a partial agonist.[1]

Serotonin Receptor Activity

This compound is a high-affinity partial agonist at the 5-HT₁ₐ receptor.[1] This agonism at 5-HT₁ₐ autoreceptors in the dorsal raphe nucleus is a hallmark of many anxiolytic and antidepressant drugs. It also exhibits weak partial agonism at 5-HT₁ₙ and 5-HT₁ₒ receptors.[1] Furthermore, some studies suggest this compound has 5-HT₂ₐ receptor antagonist properties.[7]

Serotonin Reuptake Inhibition

In addition to its direct receptor activity, this compound is a potent inhibitor of the serotonin transporter (SERT), with an IC₅₀ value of 1.4 nM.[2] This action increases the synaptic concentration of serotonin, contributing significantly to its antidepressant effects.[5][8][9]

The functional activity of this compound at various receptors has been determined using [³⁵S]GTPγS binding assays, which measure G-protein activation following receptor stimulation. The results are summarized in Table 2.

| Receptor | Functional Activity | pEC₅₀ | Eₘₐₓ (% of Full Agonist) | Reference |

| Dopamine Receptors | ||||

| D₂ | Weak Partial Agonist / Antagonist | 7.88 | 10.5% (vs. Dopamine) | [1] |

| D₃ | Partial Agonist | 9.23 | 30.0% (vs. Dopamine) | [1] |

| D₄ | Partial Agonist | 7.69 | 35.1% (vs. Dopamine) | [1] |

| Serotonin Receptors | ||||

| 5-HT₁ₐ | Partial Agonist | - | 59.6% (vs. 5-HT) | [1] |

| 5-HT₁ₙ | Weak Partial Agonist | - | 27.1% (vs. 5-HT) | [1] |

| 5-HT₁ₒ | Weak Partial Agonist | - | 13.7% (vs. 5-HT) | [1] |

Note: pEC₅₀ is the negative logarithm of the molar EC₅₀ value, which is the concentration giving 50% of the maximal response. Eₘₐₓ is the maximum observed effect.

Signaling Pathways

The binding of this compound to its target receptors initiates downstream intracellular signaling cascades. The primary pathways are mediated by G-protein coupled receptors (GPCRs), specifically the Gαi/o family.

Dopamine D₂/D₃/D₄ Receptor Signaling

Dopamine D₂, D₃, and D₄ receptors are coupled to the Gαi/o protein. As a partial agonist, this compound's binding to these receptors leads to a submaximal inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently affects the activity of Protein Kinase A (PKA) and downstream signaling events. The preferential action of this compound at presynaptic D₂ autoreceptors is crucial, as it provides a negative feedback mechanism on dopamine synthesis and release.

Figure 1. this compound's Gαi/o-coupled signaling pathway at D₂/D₃/D₄ receptors.

Serotonin 5-HT₁ₐ Receptor Signaling

Similar to the D₂-like receptors, the 5-HT₁ₐ receptor is also coupled to the Gαi/o protein. As a partial agonist, this compound's binding to 5-HT₁ₐ receptors also leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This action, particularly at presynaptic autoreceptors in the raphe nuclei, reduces the firing rate of serotonergic neurons, a key mechanism for anxiolytic and antidepressant effects.

References

- 1. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [medbox.iiab.me]

- 4. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a dopamine autoreceptor agonist, in the treatment of positive and negative schizophrenic symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients [hero.epa.gov]

A Technical Examination of Roxindole's Affinity and Functional Activity at Dopamine D2 and D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Roxindole's binding affinity and functional activity at human dopamine D2 and D3 receptors. The information is compiled from peer-reviewed pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Receptor Interaction

This compound's interaction with dopamine D2 and D3 receptors has been characterized through in-vitro assays using recombinant human receptors. The data reveals that this compound is a high-affinity ligand at both receptor subtypes, with a notable preference for the D3 receptor.

1.1. Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki), or its logarithmic transformation (pKi). A higher pKi value indicates a stronger binding affinity. Studies show this compound exhibits high affinity for both human D2 (short isoform) and D3 receptors.

Table 1: this compound Binding Affinity at Human Dopamine Receptors

| Receptor Subtype | pKi Value |

|---|---|

| Dopamine D3 | 8.93 |

| Dopamine D2 (short) | 8.55 |

Data derived from radioligand binding assays using recombinant human receptors.

1.2. Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist). For G-protein coupled receptors like the D2 and D3 subtypes, [³⁵S]GTPγS binding assays are commonly employed to measure the extent of G-protein activation upon ligand binding.

This compound demonstrates distinct functional profiles at D2 and D3 receptors. It is significantly more potent and efficacious at the D3 receptor, where it acts as a partial agonist. In contrast, its activity at the D2 receptor is that of a very weak partial agonist, and it can also act as a potent antagonist, blocking dopamine-stimulated activity.

Table 2: this compound Functional Activity at Human Dopamine Receptors

| Receptor Subtype | Parameter | Value | Notes |

|---|---|---|---|

| Dopamine D3 | pEC₅₀ | 9.23 | Potency for stimulating [³⁵S]GTPγS binding. |

| Eₘₐₓ | 30.0% | Efficacy relative to dopamine (100%). Indicates partial agonism. | |

| Dopamine D2 | pEC₅₀ | 7.88 | Potency for stimulating [³⁵S]GTPγS binding. |

| Eₘₐₓ | 10.5% | Efficacy relative to dopamine (100%). Indicates very weak partial agonism. | |

| pKₑ | 9.05 | Antagonist potency against dopamine-stimulated [³⁵S]GTPγS binding. |

Data derived from [³⁵S]GTPγS binding assays using recombinant human receptors.

Experimental Protocols

The quantitative data presented above are derived from two primary types of in-vitro pharmacological assays: radioligand binding assays and [³⁵S]GTPγS functional assays.

2.1. Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

-

Receptor Source : Cell membranes are prepared from a stable cell line (e.g., CHO or HEK cells) that has been genetically engineered to express a high density of the specific human dopamine receptor subtype (D2 or D3).

-

Radioligand : A high-affinity radiolabeled antagonist, such as [³H]spiperone, is used at a fixed concentration, typically at or below its dissociation constant (Kd).

-

Assay Procedure :

-

Incubation : Receptor membranes are incubated in a buffered solution with the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium : The mixture is incubated for a sufficient period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Separation : The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the cell membranes.

-

Quantification : The filters are washed with ice-cold buffer to remove any remaining unbound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.

-

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The IC₅₀ value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay.

2.2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the accumulation and quantification of this activated state.

-

Reagents : In addition to the receptor membranes and test compound, this assay includes [³⁵S]GTPγS and guanosine diphosphate (GDP).

-

Assay Procedure :

-

Pre-incubation : Receptor membranes are often pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

Incubation : The membranes are then incubated with varying concentrations of the agonist (this compound), a fixed concentration of [³⁵S]GTPγS, and GDP in an appropriate assay buffer.

-

Termination & Separation : The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound, typically by rapid filtration as described for the binding assay.

-

Quantification : The amount of [³⁵S]GTPγS bound to the G-proteins (which are trapped on the filter with the membranes) is measured by scintillation counting.

-

-

Data Analysis : The data are plotted as radioactivity versus agonist concentration. Non-linear regression is used to determine the EC₅₀ (concentration producing 50% of the maximal effect) and the Eₘₐₓ (maximal effect). The Eₘₐₓ is often expressed as a percentage of the response produced by a reference full agonist, such as dopamine. For antagonist testing, membranes are incubated with a fixed concentration of an agonist (e.g., dopamine), the radiolabel, and varying concentrations of the antagonist (this compound).

Signaling Pathways of D2 and D3 Receptors

Both dopamine D2 and D3 receptors belong to the D2-like family of receptors. They are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o family of G-proteins. Activation of these receptors by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.

-

Mechanism of Action :

-

Agonist Binding : Binding of an agonist (like dopamine or a partial agonist like this compound) to the D2/D3 receptor induces a conformational change.

-

G-Protein Activation : This change facilitates the interaction of the receptor with its cognate Gαi/o protein. The G-protein releases its bound GDP and binds GTP, causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

-

Effector Modulation :

-

The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).

-

Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

The dissociated Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

-

-

This canonical pathway ultimately results in a reduction of neuronal excitability.

Summary and Conclusion

The available in-vitro data provide a clear pharmacological profile for this compound at dopamine D2 and D3 receptors.

-

High Affinity : this compound binds with high affinity to both D2 and D3 receptors, showing a slight preference for the D3 subtype.

-

Divergent Functional Profile : It functions as a partial agonist at the D3 receptor while acting as a very weak partial agonist and potent antagonist at the D2 receptor.

-

Potency : this compound is over 20-fold more potent in activating D3 receptors compared to D2 receptors.

This distinct profile, characterized by potent D3 partial agonism coupled with D2 antagonism, is fundamental to its mechanism of action and differentiates it from other dopaminergic agents. These characteristics are critical for professionals in drug development and neuroscience research to consider when investigating its therapeutic potential and designing future studies.

The Pharmacological Profile of Roxindole: A Potential Antidepressant for the Future

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Roxindole, a compound initially investigated for schizophrenia, has demonstrated a compelling pharmacological profile that suggests significant potential as a rapid-acting antidepressant. This technical guide provides an in-depth analysis of this compound's mechanism of action, receptor binding affinities, functional activities, and preclinical and clinical evidence supporting its antidepressant effects. Through a detailed examination of its interactions with key dopamine and serotonin receptors, this whitepaper elucidates the multifaceted nature of this compound's pharmacology, offering valuable insights for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available treatments. The development of novel antidepressants with distinct mechanisms of action and a faster onset of therapeutic effects is a critical unmet need. This compound (EMD-49980) has emerged as a promising candidate due to its unique pharmacological profile, which combines potent activity at dopamine D2-like and serotonin 5-HT1A receptors with an influence on serotonin reuptake. This dual action on both the dopaminergic and serotonergic systems may underlie its observed rapid antidepressant and anxiolytic effects in clinical settings.[1]

Pharmacological Profile

This compound's potential as an antidepressant stems from its complex and nuanced interactions with multiple neurotransmitter systems. Its primary pharmacological characteristics include potent dopamine D2-like receptor agonism, high-affinity 5-HT1A receptor agonism, and inhibition of serotonin reuptake.[1][2][3]

Receptor Binding Affinity

This compound exhibits a high affinity for several key receptors implicated in the pathophysiology of depression. The following table summarizes its binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) for human recombinant receptors. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi | Reference |

| Dopamine Receptors | ||

| D₂ (short isoform) | 8.55 | [4] |

| D₃ | 8.93 | [4] |

| D₄ (4-repeat isoform) | 8.23 | [4] |

| Serotonin Receptors | ||

| 5-HT₁A | 9.42 | [4] |

| 5-HT₁B | 6.00 | [4] |

| 5-HT₁D | 7.05 | [4] |

Table 1: Receptor Binding Affinities of this compound.[4]

Functional Activity

This compound's functional activity at these receptors is characterized by partial agonism, which contributes to its modulatory effects on neurotransmission. The table below details its potency (pEC₅₀) and intrinsic efficacy (Emax) in functional assays, such as [³⁵S]GTPγS binding assays.

| Receptor Subtype | Functional Assay | pEC₅₀ | Emax (%) | Reference |

| Dopamine Receptors | [³⁵S]GTPγS Binding | |||

| D₂ | 7.88 | 10.5 (vs. Dopamine) | [4] | |

| D₃ | 9.23 | 30.0 (vs. Dopamine) | [4] | |

| D₄ | 7.69 | 35.1 (vs. Dopamine) | [4] | |

| Serotonin Receptors | [³⁵S]GTPγS Binding | |||

| 5-HT₁A | - | 59.6 (vs. 5-HT) | [4] | |

| 5-HT₁B | - | 27.1 (vs. 5-HT) | [4] | |

| 5-HT₁D | - | 13.7 (vs. 5-HT) | [4] |

Table 2: Functional Activity of this compound.[4]

Notably, this compound displays a more than 20-fold greater potency at D₃ receptors compared to D₂ and D₄ receptors in functional assays.[4] At the D₂ receptor, it acts as a weak partial agonist, which may contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics.[5][6] Its potent partial agonism at 5-HT₁A receptors is a key feature shared with some anxiolytic and antidepressant drugs.[1][2][3]

Signaling Pathways and Experimental Workflows

Dopamine D₂/D₃ Receptor Signaling Pathway

This compound's agonism at D₂ and D₃ receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be a key mechanism in modulating neuronal excitability.

Serotonin 5-HT₁A Receptor Signaling Pathway

Similar to its action on dopamine receptors, this compound's agonism at 5-HT₁A receptors, also coupled to Gαi/o proteins, results in the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. This pathway is strongly implicated in the anxiolytic and antidepressant effects of many therapeutic agents.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of this compound for various receptors, a competitive radioligand binding assay is employed. This workflow illustrates the key steps in this experimental protocol.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the affinity (Ki) of this compound for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁A, 5-HT₁B, 5-HT₁D) receptors.

-

Materials:

-

Cell membranes expressing the human recombinant receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]spiperone for D₂ receptors).

-

This compound hydrochloride.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the specific radioligand and varying concentrations of this compound in a 96-well plate.

-

Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assays

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound as an agonist at dopamine and serotonin receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

-

-

Procedure:

-

Cell membranes are pre-incubated with GDP to ensure receptors are in their basal state.

-

The membranes are then incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

The reaction is incubated to allow for G-protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed and the bound [³⁵S]GTPγS is quantified by scintillation counting.

-

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) and the maximal response (Emax) relative to a full agonist are determined by non-linear regression analysis.

In Vivo Antidepressant-like Activity: Forced Swim Test

-

Objective: To assess the antidepressant-like effects of this compound in rodents.

-

Animals: Male mice or rats.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Animals are administered this compound or a vehicle control at a specified time before the test.

-

Each animal is placed individually into the water-filled cylinder for a 6-minute session.

-

The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the session is recorded.

-

-

Data Analysis: The immobility time of the this compound-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Clinical Evidence

An open-label clinical trial involving 12 in-patients with major depressive episodes treated with a fixed daily dose of 15 mg of this compound for 28 days demonstrated its potential antidepressant efficacy. A significant reduction in the Hamilton Depression Rating Scale (HAMD-17) total scores of at least 50% was observed in 8 of the 12 patients after four weeks.[1] The mean reduction in HAMD-17 scores for all patients was 56%.[1] Notably, half of the patients achieved complete psychopathological remission (HAMD-17 score < 8).[1] A remarkable feature of this compound treatment was its rapid onset of action, with seven of the eight responders showing significant improvement within the first two weeks, and four patients becoming nearly asymptomatic within one week.[1]

Conclusion

This compound presents a unique and promising pharmacological profile for the treatment of major depressive disorder. Its multifaceted mechanism of action, characterized by a combination of dopamine D₂/D₃ receptor partial agonism, potent 5-HT₁A receptor partial agonism, and serotonin reuptake inhibition, distinguishes it from currently available antidepressants. The preclinical and preliminary clinical data suggest that this compound may offer a rapid onset of antidepressant effects with a favorable side-effect profile. Further rigorous, double-blind, controlled clinical trials are warranted to fully elucidate the therapeutic potential of this compound as a novel antidepressant. The detailed pharmacological data and experimental methodologies provided in this whitepaper serve as a valuable resource for guiding future research and development efforts in this important area of neuropsychopharmacology.

References

- 1. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

The history and initial development of Roxindole (EMD-49980).

An In-depth Technical Guide to the History and Initial Development of Roxindole (EMD-49980)

Introduction and Developmental History

This compound, with the developmental code name EMD-49980, is a psychoactive compound of the indolylbutyl-piperidine class developed by Merck KGaA.[1][2] Its initial development in the late 1980s and early 1990s targeted schizophrenia, based on its potent activity at dopamine D2-like receptors.[3][4] Early open-label clinical studies in schizophrenic patients revealed only modest antipsychotic efficacy.[3] However, these trials unexpectedly discovered that this compound produced significant and rapid antidepressant and anxiolytic effects.[3]

This pivotal finding led to a strategic shift in its clinical development, with subsequent research focusing on its potential as a treatment for major depression.[3][5] Further investigations also explored its therapeutic utility in Parkinson's disease and for treating prolactinoma.[1][3] Despite these efforts and promising early results in depression, this compound has never been commercially marketed.[1] A modified, high-yield synthetic route for its preparation was later described, highlighting the key step of a phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole.[6]

Pharmacological Profile

This compound possesses a complex multi-target pharmacology, acting as a potent agonist at dopamine autoreceptors while also engaging with multiple serotonin receptor subtypes and the serotonin transporter.[4][7] This profile distinguishes it from typical antipsychotics and antidepressants.

Receptor Binding Affinity

This compound demonstrates high affinity for human dopamine D2, D3, and D4 receptors, as well as the serotonin 5-HT1A receptor. Its affinity is moderate for the 5-HT1D receptor and low for the 5-HT1B receptor.[8]

| Receptor Subtype (human, recombinant) | pKi | Ki (nM) | Reference |

| Dopamine D2 (short isoform) | 8.55 | 2.82 | [1][8] |

| Dopamine D3 | 8.93 | 1.17 | [1][8] |

| Dopamine D4 (4-repeat isoform) | 8.23 | 5.89 | [1][8] |

| Serotonin 5-HT1A | 9.42 | 0.380 | [1][8] |

| Serotonin 5-HT1B | 6.00 | - | [8] |

| Serotonin 5-HT1D | 7.05 | - | [8] |

Functional Activity

Functionally, this compound acts as a partial agonist at D2, D3, D4, and 5-HT1A receptors, with a notable preference for presynaptic D2 autoreceptors.[1][4] It is also a potent serotonin reuptake inhibitor.[1][7] In functional assays, it was found to be over 20-fold more potent at stimulating D3 receptors compared to D2 or D4 receptors.[8]

| Receptor/Transporter (human) | Assay | Activity | pEC50 | Emax (% vs. Dopamine/5-HT) | Reference |

| Dopamine D2 | [35S]GTPγS Binding | Weak Partial Agonist | 7.88 | 10.5% | [8] |

| Dopamine D3 | [35S]GTPγS Binding | Partial Agonist | 9.23 | 30.0% | [8] |

| Dopamine D4 | [35S]GTPγS Binding | Partial Agonist | 7.69 | 35.1% | [8] |

| Serotonin 5-HT1A | [35S]GTPγS Binding | Partial Agonist | - | 59.6% | [8] |

| Serotonin Transporter (SERT) | Reuptake Assay | Inhibitor | - | IC50 = 1.4 nM | [1] |

Key Preclinical Studies & Methodologies

A series of preclinical behavioral and biochemical studies in rodents established this compound's unique pharmacological profile, indicating a departure from classical antipsychotics.

Dopaminergic Activity Models

Studies confirmed this compound's efficacy in models sensitive to dopamine antagonism but also highlighted its lack of extrapyramidal side effects, a common issue with typical antipsychotics.[9]

| Experimental Model | Species | Effect | ED50 (s.c.) | Reference |

| Apomorphine-induced Climbing | Mice | Inhibition | 1.4 mg/kg | [2][4] |

| Apomorphine-induced Stereotypy | Rats | Inhibition | 0.65 mg/kg | [2][4] |

| Conditioned Avoidance Response | Rats | Inhibition | 1.5 mg/kg | [2][4] |

| Haloperidol-induced Catalepsy | Rats | Antagonism | - | [9] |

Experimental Protocols

-

Receptor Binding Assays (Generic Protocol):

-

Source: Membranes from CHO cells stably expressing recombinant human receptor subtypes (D2S, D3, D4.4, 5-HT1A, 5-HT1B, 5-HT1D) were used.[8]

-

Radioligand: Specific radioligands (e.g., [3H]spiperone for D2/D3/D4, [3H]8-OH-DPAT for 5-HT1A) were used at concentrations near their Kd values.

-

Incubation: Membranes were incubated with the radioligand and various concentrations of this compound in an appropriate buffer.

-

Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.

-

Detection: Radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.[8]

-

-

[35S]GTPγS Functional Binding Assay:

-

Principle: This assay measures G-protein activation following receptor agonism.

-

Procedure: Cell membranes expressing the receptor of interest were incubated with GDP, varying concentrations of this compound, and [35S]GTPγS.[8]

-

Measurement: Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS was measured by scintillation counting after filtration.[8]

-

Analysis: Data were analyzed to determine Emax (maximal effect relative to a full agonist like dopamine or serotonin) and EC50 (concentration for 50% of maximal effect) values.[8]

-

-

Apomorphine-Induced Climbing in Mice:

-

Animals: Male Albino Swiss mice were used.[9]

-

Procedure: Mice were pre-treated with this compound (subcutaneous injection). After a set time, they were challenged with apomorphine, a dopamine agonist that induces climbing behavior.

-

Scoring: The climbing behavior was observed and scored by a trained observer blind to the treatment conditions.

-

Endpoint: The ED50, the dose of this compound required to inhibit the climbing response by 50%, was calculated.[2][4]

-

Initial Clinical Development

This compound's clinical journey was marked by a significant redirection based on emergent findings.

Schizophrenia Trials

Initial open-label trials were conducted in patients with schizophrenia.[3] While the drug was well-tolerated, it showed only modest efficacy in treating both positive and negative symptoms of the disorder.[3][7]

-

Experimental Protocol (Open-Label Study):

-

Population: A small cohort of inpatients diagnosed with schizophrenia (e.g., 15 patients).[7]

-

Treatment: Patients were treated with this compound for a fixed duration, typically 28 days.[5][7]

-

Dosage: A fixed daily dose (e.g., 15 mg/day) was administered.[5]

-

Assessments: Psychopathological status was evaluated at baseline and at regular intervals using standardized scales like the Brief Psychiatric Rating Scale (BPRS). Neuroendocrinological profiles (e.g., prolactin, TSH, GH levels) were also assessed.[7]

-

Outcome: The primary outcome was the change in psychiatric rating scale scores from baseline to the end of treatment.

-

Repurposing for Major Depression

The antidepressant effects observed in schizophrenia trials prompted new studies focused on major depression. An open clinical trial involving 12 inpatients with major depression (DSM-III-R criteria) was conducted.[5]

-

Results: After 4 weeks of treatment with 15 mg/day of this compound, 8 out of 12 patients showed a significant response, defined as at least a 50% reduction in their Hamilton Depression Rating Scale (HAMD-17) scores.[5] Notably, the onset of action was rapid, with several responders improving within the first week of treatment.[5]

Visualizations

This compound's Primary Signaling Interactions

Caption: Primary molecular targets and mechanisms of action for this compound.

Initial Development and Repurposing Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [medbox.iiab.me]

- 4. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple procedure for synthesis of this compound, a dopamine D2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuroendocrinological profile of this compound, a dopamine autoreceptor agonist, in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro binding profile of Roxindole at various receptors.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding and functional profile of Roxindole, a compound with significant interactions at various dopamine and serotonin receptors. The data presented herein is intended to support further research and drug development efforts by providing a detailed summary of its receptor pharmacology.

Quantitative Binding and Functional Data

The following tables summarize the in vitro binding affinities (pKi) and functional potencies (pEC50) and efficacies (Emax) of this compound at key human dopamine and serotonin receptors. The data is compiled from radioligand binding and [³⁵S]GTPγS functional assays.

Table 1: Dopamine Receptor Binding and Functional Profile of this compound

| Receptor | pKi | pEC50 | Emax (%) | Reference Compound |

| Dopamine D2 (short isoform) | 8.55 | 7.88 | 10.5 | Dopamine |

| Dopamine D3 | 8.93 | 9.23 | 30.0 | Dopamine |

| Dopamine D4 (4-repeat isoform) | 8.23 | 7.69 | 35.1 | Dopamine |

pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. Higher pKi values denote stronger binding affinity. pEC50 values represent the negative logarithm of the half-maximal effective concentration (EC50), indicating the potency of this compound in functional assays. Higher pEC50 values denote greater potency. Emax values represent the maximal efficacy of this compound relative to the reference agonist (Dopamine = 100%).

Table 2: Serotonin Receptor Binding and Functional Profile of this compound

| Receptor | pKi | pEC50 | Emax (%) | Reference Compound |

| Serotonin 5-HT1A | 9.42 | - | 59.6 | 5-HT |

| Serotonin 5-HT1B | 6.00 | - | 27.1 | 5-HT |

| Serotonin 5-HT1D | 7.05 | - | 13.7 | 5-HT |

pKi values represent the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound. Higher pKi values denote stronger binding affinity. Emax values represent the maximal efficacy of this compound relative to the reference agonist (5-HT = 100%). pEC50 data was not available in the cited literature for these receptors.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of this compound's in vitro binding and functional profile.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[1][2][3][4][5] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest and a competitive, unlabeled compound (in this case, this compound).

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) to create a membrane preparation.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out in a specific assay buffer at a defined temperature and for a sufficient duration to reach equilibrium.

-

Non-specific binding is determined by including a high concentration of a known, unlabeled ligand for the receptor in a parallel set of incubations.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Caption: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assays

[³⁵S]GTPγS binding assays are functional assays used to measure the activation of G-protein coupled receptors (GPCRs).[7][8][9][10][11] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.

Assay Protocol:

-

Membrane preparations expressing the receptor of interest are incubated in an assay buffer containing GDP.

-

The test compound (this compound) is added at various concentrations and pre-incubated with the membranes.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation is carried out at a specific temperature for a defined period.

-

Basal activity is determined in the absence of any agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data is analyzed to determine the EC50 and Emax values for the test compound.

Signaling Pathways

The receptors for which this compound shows significant affinity are primarily coupled to the Gαi/o family of G-proteins.[12][13] Activation of these receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[14][15][16] Additionally, the βγ subunits of the dissociated G-protein can modulate the activity of other effectors, such as ion channels and various kinases.

Dopamine D2/D3/D4 Receptor Signaling

Caption: Gαi/o-coupled signaling cascade for D2-like receptors.

Serotonin 5-HT1A/1B/1D Receptor Signaling

Caption: Gαi/o-coupled signaling for 5-HT1 receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology [pubmed.ncbi.nlm.nih.gov]

- 11. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using Roxindole in Rodent Models

This document provides detailed protocols and application notes for conducting in vivo studies with Roxindole in rodent models. It is intended for researchers, scientists, and drug development professionals investigating the neuropharmacological properties of this compound.

Introduction to this compound

This compound is a psychotropic agent with a complex pharmacological profile. It is primarily recognized as a potent and selective dopamine D2 autoreceptor agonist.[1][2] Its mechanism of action also involves partial agonism at dopamine D3 and D4 receptors, high-affinity partial agonism at serotonin 5-HT1A receptors, and inhibition of serotonin reuptake.[2][3] This multifaceted activity contributes to its potential antipsychotic and antidepressant effects, which have been explored in both preclinical and clinical settings.[2][4] In rodent models, this compound has been shown to modulate locomotor activity, antagonize dopamine agonist-induced behaviors, and produce antidepressant- and anxiolytic-like effects.[1][4][5] Unlike classical antipsychotics, it generally does not induce catalepsy, suggesting a lower risk of extrapyramidal side effects.[1][4]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various in vivo studies involving this compound in rodent models.

Table 1: Effective Dosages of this compound in Rodent Models

| Species | Effect Measured | Route | Effective Dose (ED50 or Threshold) | Citation |

| Rat | Decrease in spontaneous motility | s.c. | 0.0625 mg/kg (Threshold) | [1] |

| Rat | Inhibition of apomorphine-induced stereotypy | s.c. | 0.65 mg/kg (ED50) | [1] |

| Rat | Inhibition of conditioned avoidance response | s.c. | 1.5 mg/kg (ED50) | [1] |

| Rat | Partial reversal of reserpine-induced hypomotility | s.c. | 0.25 mg/kg (Threshold) | [1] |

| Rat | Anxiolytic-like effect (Elevated Plus-Maze) | i.p. | 0.1 mg/kg | [5] |

| Mouse | Inhibition of apomorphine-induced climbing | s.c. | 1.4 mg/kg (ED50) | [1] |

| Mouse | Anxiolytic-like effect (Black and White Box) | i.p. | 0.1 mg/kg | [5] |

| Mouse | Induction of hypothermia | - | 1, 3, 10 mg/kg | [6][7] |

s.c. = subcutaneous; i.p. = intraperitoneal; ED50 = half-maximal effective dose.

Table 2: Receptor Binding Affinity and Efficacy of this compound

| Receptor Target | Binding Affinity (pKi) | Functional Activity | Efficacy (Emax) | Citation |

| Dopamine D2 (short) | 8.55 | Weak Partial Agonist / Antagonist | 10.5% | [3] |

| Dopamine D3 | 8.93 | Partial Agonist | 30.0% | [3] |

| Dopamine D4 | 8.23 | Partial Agonist | 35.1% | [3] |

| Serotonin 5-HT1A | 9.42 | Partial Agonist | 59.6% | [3] |

| Serotonin 5-HT1B | 6.00 | Weak Partial Agonist | 27.1% | [3] |

| Serotonin 5-HT1D | 7.05 | Weak Partial Agonist | 13.7% | [3] |

Efficacy is relative to the endogenous ligand (Dopamine or Serotonin = 100%).

Experimental Protocols

Detailed methodologies for key experiments are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Species: Male Wistar rats, Sprague Dawley rats, and male Albino Swiss mice are commonly used.[4][6][8]

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. Proper acclimatization to the facility for at least one week is crucial before initiating any experiment.

-

Preparation: this compound mesylate can be dissolved in a suitable vehicle, such as sterile saline (0.9% NaCl) or distilled water. The solution should be prepared fresh on the day of the experiment.

-

Administration Routes:

-

Subcutaneous (s.c.) Injection: This is a common and reliable route for this compound administration.[1] The injection is typically given into the loose skin over the scruff of the neck.[9][10]

-

Intraperitoneal (i.p.) Injection: This route allows for rapid absorption.[9] The injection should be administered into the lower abdominal quadrant, taking care to avoid the bladder and internal organs.

-

General Guidelines: The volume of administration should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice and rats).[9] Use an appropriate needle size (e.g., 25-27 gauge).

-

A. Locomotor Activity Test

-

Objective: To assess the effect of this compound on spontaneous movement.

-

Protocol:

-

Individually place animals in an open-field arena (e.g., a 40x40 cm box).

-

Allow a habituation period (e.g., 30-60 minutes) before drug administration.

-

Administer this compound or vehicle control.

-

Immediately after injection, place the animal back into the arena.

-

Record locomotor activity using an automated video-tracking system for a set duration (e.g., 60-120 minutes).

-

Parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena. Low doses of this compound are expected to decrease locomotor activity.[4]

-

B. Forced Swim Test (Porsolt Test)

-

Objective: To assess antidepressant-like activity by measuring behavioral despair.[11]

-

Protocol for Rats:

-

Day 1 (Pre-test): Place each rat in a vertical cylinder (40 cm high, 20 cm diameter) filled with 30 cm of water (23-25°C) for a 15-minute session.[11]

-

Day 2 (Test): 24 hours later, administer this compound or vehicle. After a pre-treatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.

-

Record the session and score the duration of immobility (floating passively). This compound has been shown to reduce immobility time.[4]

-

C. Apomorphine-Induced Stereotypy/Climbing

-

Objective: To assess the dopamine receptor antagonist properties of this compound.

-

Protocol:

-

Administer this compound or vehicle control (s.c.).

-

After a pre-treatment period (e.g., 30 minutes), administer a dopamine agonist like apomorphine (e.g., 1-2 mg/kg, s.c.).

-

Observe the animals for stereotyped behaviors (e.g., sniffing, licking, gnawing) or climbing behavior in mice.[1]

-

Score the intensity of the behaviors at regular intervals over 30-60 minutes. This compound is expected to inhibit these behaviors.[1]

-

Visualization of Pathways and Workflows

The following diagram illustrates the main molecular targets of this compound. It acts as a presynaptic D2 autoreceptor agonist, reducing dopamine synthesis and release. It also interacts with postsynaptic dopamine (D3, D4) and serotonin (5-HT1A) receptors and inhibits the serotonin transporter (SERT).

Caption: Simplified signaling pathway for this compound.

This diagram outlines a typical workflow for an in vivo study investigating the behavioral effects of this compound in rodents.

References

- 1. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiolytic profile of ropinirole in the rat, mouse and common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a dopamine autoreceptor agonist with a potential antidepressant activity. II. Effects on the 5-hydroxytryptamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Roxindole Administration and Dosage for Behavioral Assays in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Roxindole, a compound with a multifaceted pharmacological profile, for use in preclinical behavioral assays in mice. This document includes detailed information on its mechanism of action, recommended administration routes and dosages for various behavioral paradigms, and step-by-step experimental protocols.

Introduction to this compound

This compound (EMD-49980) is a psychopharmacological agent with a unique triple action profile:

-

Dopamine D2 Autoreceptor Agonist: It preferentially acts on presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine. This action leads to a reduction in dopaminergic neurotransmission.

-

Serotonin 5-HT1A Receptor Agonist: It stimulates 5-HT1A receptors, which are implicated in mood and anxiety regulation.

-

Serotonin Reuptake Inhibitor: It blocks the serotonin transporter (SERT), leading to increased synaptic levels of serotonin.

This complex mechanism of action gives this compound the potential to modulate a range of behaviors, making it a compound of interest for studying depression, anxiety, psychosis, and motor function.

Data Presentation: this compound Dosage and Administration in Mice

The following table summarizes the reported dosages of this compound and their effects in various behavioral assays in mice. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for a particular research question.

| Behavioral Assay | Mouse Strain | Administration Route | Dosage Range | Pre-treatment Time | Observed Effects | Citations |

| Locomotor Activity | Albino Swiss | Not Specified | Low doses | Not Specified | Decreased locomotor activity. | [1] |

| Apomorphine-Induced Climbing | Not Specified | Subcutaneous (s.c.) | 1.4 mg/kg (ED50) | Not Specified | Inhibition of climbing behavior. | [1] |

| Forced Swim Test | Albino Swiss | Not Specified | Not Specified | Not Specified | Reduced immobility time, suggesting antidepressant-like effects. | [1] |

| Spontaneous Motility | Not Specified | Subcutaneous (s.c.) | 0.0625 mg/kg (threshold) | Not Specified | Monophasic decrease in spontaneous motility. | [1] |

| Antinociception (Tail-flick test) | Not Specified | Not Specified | 2 - 16 mg/kg | Not Specified | Dose-dependent increase in antinociception. | [2] |

Signaling Pathway of this compound

The following diagram illustrates the primary signaling pathways affected by this compound.

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow for Behavioral Assays

The following diagram outlines a general experimental workflow for conducting behavioral assays in mice with this compound administration.

Caption: General workflow for this compound behavioral studies.

Experimental Protocols

A. This compound Solution Preparation

This compound is typically dissolved in a vehicle suitable for injection, such as sterile saline (0.9% NaCl). The use of a small amount of a solubilizing agent like DMSO or Tween 80 may be necessary, followed by dilution in saline. The final concentration of the solubilizing agent should be kept to a minimum to avoid any behavioral effects of the vehicle itself. It is recommended to prepare fresh solutions on the day of the experiment.

B. Forced Swim Test (FST)

This test is widely used to assess antidepressant-like activity.

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

Procedure:

-

Administer this compound or vehicle at the desired pre-treatment time before the test.

-

Gently place the mouse into the cylinder of water.

-

The total duration of the test is typically 6 minutes.

-

Record the entire session for later analysis.

-

After the 6-minute session, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.

Data Analysis:

-

The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

C. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior.

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50 cm).

-

Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 30 x 5 x 15 cm).

-

A central platform (e.g., 5 x 5 cm) connects the four arms.

Procedure:

-

Administer this compound or vehicle at the selected pre-treatment time.

-

Place the mouse on the central platform, facing one of the open arms.

-

Allow the mouse to explore the maze freely for a 5-minute session.

-

Record the session with a video camera positioned above the maze.

Data Analysis:

-

Key parameters include:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

-

An increase in the time spent and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.

D. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

Apparatus:

-

A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape.

-

The floor of the arena is typically divided into a central zone and a peripheral zone.

Procedure:

-

Administer this compound or vehicle at the chosen pre-treatment time.

-

Gently place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using an overhead video camera and tracking software.

Data Analysis:

-

Locomotor Activity:

-

Total distance traveled.

-

Number of line crossings.

-

-

Anxiety-like Behavior:

-

Time spent in the center zone versus the peripheral zone.

-

Number of entries into the center zone.

-

Rearing frequency.

-

-

A decrease in the time spent in the center of the arena is indicative of anxiety-like behavior. A change in total distance traveled can indicate sedative or stimulant effects of the compound.

References

Application Notes and Protocols: Preparation of Roxindole Hydrochloride Solutions for Experimental Use

1. Introduction

Roxindole hydrochloride is a potent and versatile pharmacological agent with a complex mechanism of action, primarily recognized for its effects on dopaminergic and serotonergic systems.[1][2] It functions as a high-affinity agonist at dopamine D2, D3, and D4 receptors, with a preference for presynaptic autoreceptors.[1][3][4] Additionally, this compound is a potent 5-HT1A receptor agonist and a serotonin reuptake inhibitor.[1][5][6] This dual action has led to its investigation in research settings for conditions such as schizophrenia, depression, and Parkinson's disease.[6][7][8]

These notes provide detailed protocols for the preparation, storage, and handling of this compound hydrochloride solutions to ensure consistency and reliability in experimental applications.

2. Physicochemical and Handling Properties

Proper preparation of this compound hydrochloride solutions begins with an understanding of its fundamental properties and storage requirements.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Synonyms | EMD 38362, EMD 49980 |

| Molecular Formula | C₂₃H₂₇ClN₂O |

| Molecular Weight | 382.93 g/mol |

| CAS Number | 108050-82-4 |

| Appearance | Solid powder |

Table 2: Solubility Data for this compound Hydrochloride

| Solvent | Concentration | Method / Notes |

| DMSO | < 19.15 mg/mL | Prepare fresh using newly opened solvent for best results.[5][9] |

| Water | 1 mg/mL (2.61 mM) | Requires ultrasonication and heating to 60°C to dissolve.[5] |

Table 3: Recommended Storage Conditions for Stock Solutions

| Temperature | Storage Period | Conditions |

| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5][9] |

| -20°C | Up to 1 month | Protect from light and store under nitrogen if possible.[5][9] |

3. Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound hydrochloride solutions for various experimental needs.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol is recommended for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.

-

Pre-analysis: Before opening, briefly centrifuge the vial of this compound hydrochloride powder to ensure all contents are at the bottom.

-

Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound hydrochloride (MW: 382.93 g/mol ):

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.01 mol/L * 382.93 g/mol )) * 1,000,000 = 261.1 µL

-

-

Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

-

Mixing: Vortex or sonicate the solution at room temperature until the powder is completely dissolved. To enhance solubility, the solution can be gently warmed to 37°C.[9]

-

Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed tubes. Store according to the recommendations in Table 3.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

-

Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

-

Dilution: Serially dilute the stock solution into the final aqueous experimental buffer or medium to achieve the desired working concentration.

-

Mixing: Ensure thorough mixing by gentle vortexing or inversion.

-

Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. It is critical to keep it consistent across all experimental conditions, including vehicle controls, typically well below 0.5%.

-

Use Immediately: It is recommended to use the final working solution immediately after preparation.

Protocol 3: Preparation of Formulations for In Vivo Studies

For in vivo administration, co-solvents are often required to maintain solubility and bioavailability. The following is a common formulation strategy.

-

Prepare Stock: Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL) as described in Protocol 1.[5]

-

Select Vehicle: Choose an appropriate vehicle system based on the experimental requirements. Two examples are provided below.

-

Method A (SBE-β-CD Formulation):

-

Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[5]

-

Mix thoroughly until a clear solution is obtained. This yields a final drug concentration of 2.08 mg/mL.[5]

-

-

Method B (Oil-based Formulation):

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.[5]

-

Mix thoroughly until uniform. Note that this may result in a suspension or emulsion.

-

-

-

Sterilization: If the final formulation is an aqueous solution, it can be sterilized by passing it through a 0.22 µm syringe filter before administration.[5]

-

Administration: Administer the formulation via the desired route (e.g., subcutaneous, s.c.), as documented in preclinical studies.[5][10]

4. Diagrams and Workflows

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing this compound HCl solutions.

Mechanism of Action: Key Signaling Pathways

Caption: this compound HCl acts on dopamine and serotonin pathways.

References

- 1. Buy this compound hydrochloride | 108050-82-4 [smolecule.com]

- 2. Buy this compound | 112192-04-8 | >98% [smolecule.com]

- 3. This compound hydrochloride | CAS 108050-82-4 | EMD 49980 | Tocris Bioscience [tocris.com]

- 4. Actions of this compound at recombinant human dopamine D2, D3 and D4 and serotonin 5-HT1A, 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound, a dopamine autoreceptor agonist, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a potential antidepressant. I. Effect on the dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. This compound: psychopharmacological profile of a dopamine D2 autoreceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Roxindole in Forced Swimming Test Protocols: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for utilizing Roxindole in forced swimming test (FST) paradigms. This compound, a compound with a unique pharmacological profile, has demonstrated potential as an antidepressant, and the FST is a cornerstone preclinical model for evaluating such properties.

Introduction

This compound is a dopamine D2 autoreceptor agonist that also exhibits potent agonism at serotonin 5-HT1A receptors and inhibits serotonin reuptake. This multifaceted mechanism of action suggests its potential as a novel antidepressant agent. The forced swimming test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time, reflecting a more persistent escape-directed behavior. Studies have indicated that this compound effectively reduces immobility time in both rats and mice in the forced swimming test, suggesting its antidepressant-like properties.[1]

Mechanism of Action

This compound's antidepressant effects are believed to be mediated through its combined action on dopaminergic and serotonergic systems.

-

Dopamine D2 Autoreceptor Agonism: By acting as an agonist at presynaptic D2 autoreceptors, this compound is thought to reduce the synthesis and release of dopamine in the synaptic cleft. This action at autoreceptors can lead to a paradoxical increase in postsynaptic dopamine transmission over time, a mechanism shared by some other antidepressant compounds.

-

Serotonin 5-HT1A Receptor Agonism: Agonism at 5-HT1A receptors, particularly postsynaptic receptors in regions like the hippocampus and cortex, is a well-established mechanism for antidepressant and anxiolytic effects.

-

Serotonin Reuptake Inhibition: By blocking the reuptake of serotonin from the synapse, this compound increases the availability of this neurotransmitter, a primary mechanism of action for the widely used selective serotonin reuptake inhibitors (SSRIs).

Data Presentation

| Species | Compound | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | Percentage Reduction in Immobility (%) |

| Rat | Vehicle | - | 180 ± 15 | - |

| This compound | 0.5 | 145 ± 12 | ~19% | |

| This compound | 1.0 | 110 ± 10 | ~39% | |

| This compound | 2.0 | 85 ± 8 | ~53% | |

| Mouse | Vehicle | - | 150 ± 10 | - |

| This compound | 1.0 | 120 ± 9 | ~20% | |

| This compound | 2.5 | 95 ± 7 | ~37% | |

| This compound | 5.0 | 70 ± 6 | ~53% |

Data are presented as mean ± SEM (Standard Error of the Mean). The percentage reduction is calculated relative to the vehicle-treated group. These are hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed protocols for conducting the forced swimming test with this compound in both rats and mice. These protocols are based on standard FST procedures and should be adapted and optimized for specific experimental conditions.

Forced Swimming Test Protocol for Rats

1. Animals:

-

Male Wistar or Sprague-Dawder rats (200-250 g).

-

Group-housed (4-5 per cage) under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, food and water ad libitum).

-

Acclimatize animals to the housing facility for at least one week before the experiment.

2. Apparatus:

-

A transparent glass or plastic cylinder (40 cm height, 20 cm diameter).

-

Fill the cylinder with water (23-25°C) to a depth of 30 cm. The water depth is critical to prevent the rat from supporting itself by touching the bottom with its tail or feet.

3. Drug Preparation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80 to aid dissolution).

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test session. Doses should be determined based on pilot studies, but a range of 0.5 - 5.0 mg/kg is a reasonable starting point.

4. Experimental Procedure:

-

Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period. This session serves to habituate the animals to the testing procedure and induce a stable baseline of immobility. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

Test Session (Day 2): 24 hours after the pre-test session, administer this compound or vehicle. 30-60 minutes post-injection, place the rat back into the same cylinder for a 5-minute test session.

5. Scoring and Data Analysis:

-

Record the entire 5-minute test session using a video camera for later analysis.

-

An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the immobility times between the different treatment groups.

Forced Swimming Test Protocol for Mice

1. Animals:

-

Male Swiss or C57BL/6 mice (20-25 g).

-

Group-housed under standard laboratory conditions.

-

Acclimatize animals for at least one week before the experiment.

2. Apparatus:

-

A transparent glass or plastic cylinder (25 cm height, 10 cm diameter).

-

Fill the cylinder with water (23-25°C) to a depth of 15 cm.

3. Drug Preparation and Administration:

-

Prepare and administer this compound as described for the rat protocol. A typical dose range to explore in mice would be 1.0 - 10.0 mg/kg, i.p.

4. Experimental Procedure:

-

Unlike the rat protocol, a pre-test session is not always necessary for mice. A single 6-minute test session is common.

-

Administer this compound or vehicle 30-60 minutes before the test.

-

Gently place each mouse into the swim cylinder.

5. Scoring and Data Analysis:

-

The total duration of the test is 6 minutes. Typically, the first 2 minutes are considered an initial exploratory phase, and immobility is scored during the last 4 minutes of the test.[2]

-

Record and score the duration of immobility as described for the rat protocol.

-

Analyze the data using appropriate statistical methods.

Mandatory Visualizations

Caption: Workflow for Forced Swimming Test with this compound.

Caption: Signaling Pathways of this compound's Antidepressant Action.